molecular formula C8H9N3O B15292959 7-Methoxyimidazo[1,2-a]pyridin-2-amine

7-Methoxyimidazo[1,2-a]pyridin-2-amine

Cat. No.: B15292959
M. Wt: 163.18 g/mol
InChI Key: BEVGTHQRAJRKRA-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methoxy group at the 7th position and an amine group at the 2nd position. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methoxy-substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyimidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxyimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    7-Methylimidazo[1,2-a]pyridine: Studied for its potential as an anticancer agent.

    2-Methylimidazo[1,2-a]pyridine: Investigated for its antimicrobial properties.

Uniqueness: 7-Methoxyimidazo[1,2-a]pyridin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-methoxyimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H9N3O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3

InChI Key

BEVGTHQRAJRKRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)N

Origin of Product

United States

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